4-amino-N-[2-(trifluoromethoxy)phenyl]butanamide
説明
4-Amino-N-[2-(trifluoromethoxy)phenyl]butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a primary amine at the 4-position and a 2-(trifluoromethoxy)phenyl group at the N-terminus. The trifluoromethoxy substituent enhances lipophilicity and metabolic stability, making it a promising scaffold for drug discovery .
特性
IUPAC Name |
4-amino-N-[2-(trifluoromethoxy)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c12-11(13,14)18-9-5-2-1-4-8(9)16-10(17)6-3-7-15/h1-2,4-5H,3,6-7,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYZZXYQHXXFBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Condensation of Ethyl Acetoacetate with 2-(Trifluoromethoxy)aniline
The most widely documented method involves a condensation reaction between ethyl acetoacetate and 2-(trifluoromethoxy)aniline to form 3-oxo-N-[2-(trifluoromethoxy)phenyl]butanamide as an intermediate. This step mirrors protocols used in the synthesis of structurally analogous compounds, such as teriflunomide intermediates.
Procedure :
-
Reagents : Ethyl acetoacetate (1.0 equiv), 2-(trifluoromethoxy)aniline (1.1 equiv), xylene (solvent).
-
Conditions : Reflux at 140°C for 48 hours under nitrogen.
-
Workup : Concentrate under reduced pressure; purify via column chromatography (silica gel, hexane/ethyl acetate 7:3).
Key Data :
This intermediate is critical for subsequent functionalization at the α-position.
Bromination at the α-Position
Bromination of 3-oxo-N-[2-(trifluoromethoxy)phenyl]butanamide introduces a bromine atom at the α-carbon, enabling nucleophilic substitution.
Procedure :
-
Reagents : 3-Oxo intermediate (1.0 equiv), N-bromosuccinimide (NBS, 1.05 equiv), dichloromethane (solvent).
-
Conditions : Stir at 25°C for 6 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Purity (NMR) | 97% (¹H NMR, CDCl₃) |
Substitution with Ammonia or Protected Amines
The brominated intermediate undergoes nucleophilic substitution to introduce the amino group. Two primary strategies are employed:
Direct Amination with Ammonia
Procedure :
-
Reagents : 2-Bromo-3-oxo intermediate (1.0 equiv), NH₃ (7.0 equiv), DMF (solvent).
-
Conditions : Heat at 60°C for 12 hours.
-
Workup : Acidify with HCl, extract with ethyl acetate, and recrystallize.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 50–58% |
| Byproducts | Over-alkylation products |
Gabriel Synthesis for Amino Group Introduction
To avoid over-alkylation, the Gabriel method uses phthalimide as a protected amine source:
-
Reagents : 2-Bromo intermediate (1.0 equiv), potassium phthalimide (1.2 equiv), DMSO (solvent).
-
Conditions : Stir at 80°C for 8 hours.
-
Deprotection : Hydrazinolysis with hydrazine hydrate in ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Purity | >98% (HPLC) |
Optimization Strategies for Improved Efficiency
Solvent Selection for Condensation
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may compromise yields due to side reactions. Non-polar solvents like xylene favor equilibrium-driven condensation:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Xylene | 72 | 95 |
| DMF | 65 | 89 |
| Toluene | 68 | 93 |
Catalytic Approaches
Lewis acids (e.g., ZnCl₂, Ti(OiPr)₄) accelerate condensation:
| Catalyst | Time (h) | Yield (%) |
|---|---|---|
| None | 48 | 72 |
| ZnCl₂ | 24 | 80 |
| Ti(OiPr)₄ | 18 | 85 |
Purification and Characterization
Chromatographic Purification
Silica gel chromatography remains the gold standard for isolating intermediates:
| Eluent System | Purity (%) | Recovery (%) |
|---|---|---|
| Hexane/EtOAc (7:3) | 95 | 90 |
| DCM/MeOH (95:5) | 97 | 85 |
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
-
δ 7.45 (d, J = 8.4 Hz, 1H, ArH)
-
δ 6.90 (t, J = 7.6 Hz, 1H, ArH)
-
δ 3.40 (q, 2H, CH₂NH₂)
IR (KBr) :
Challenges and Mitigation
Regioselectivity in Bromination
Competing β-bromination is suppressed by using NBS in dichloromethane, which favors α-bromination due to steric and electronic effects.
Stability of the Trifluoromethoxy Group
The trifluoromethoxy group is susceptible to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are critical during amide bond formation.
Industrial Scalability Considerations
-
Cost-Efficiency : Xylene and NBS are cost-effective for large-scale synthesis.
-
Safety : Bromination requires controlled venting and quenching to prevent HBr release.
-
Waste Management : Ethyl acetate and DMF are recycled via distillation.
Emerging Methodologies
Enzymatic Amination
Recent advances employ transaminases to introduce the amino group enantioselectively, though yields remain suboptimal (30–40%).
Flow Chemistry
Continuous flow systems reduce reaction times for condensation steps from 48 hours to 6 hours, enhancing throughput.
化学反応の分析
Types of Reactions: 4-Amino-N-[2-(trifluoromethoxy)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethoxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles like hydroxide, alkoxides, and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Derivatives with different substituents replacing the trifluoromethoxy group.
科学的研究の応用
4-Amino-N-[2-(trifluoromethoxy)phenyl]butanamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, including the treatment of various diseases due to its biological activity.
Industry: The compound is utilized in the production of advanced materials and chemical intermediates.
作用機序
The mechanism by which 4-amino-N-[2-(trifluoromethoxy)phenyl]butanamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound's binding affinity to certain receptors, while the amino group and butanamide moiety contribute to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Structural Comparisons
Key Structural Features and Variations:
Analysis :
- The trifluoromethoxy group (OCF₃) in the target compound provides distinct electronic and steric effects compared to CF₃ or benzyloxy groups. OCF₃ is more electronegative, influencing receptor binding and metabolic stability .
- Positional isomerism (ortho vs. para substituents) affects molecular geometry and interactions. For example, 4BS’s para-benzyloxy group enables stronger π-π stacking in crystal structures .
Analysis :
- The anti-inflammatory activity of benzoxazole analogs highlights the role of the 4-amino-butanamide moiety in modulating cytokine release .
- Enzyme inhibition (e.g., leukotriene hydrolase) correlates with the presence of electron-withdrawing groups (e.g., OCF₃, CF₃), which stabilize ligand-enzyme interactions .
Physicochemical Properties
Analysis :
- Higher LogP values in analogs with aromatic substituents (e.g., benzyloxy, phenyl) suggest enhanced membrane permeability but reduced aqueous solubility .
- Hydrogen-bonding capacity increases with functional groups like hydroxyimino and hydrazono, improving target affinity but complicating bioavailability .
生物活性
4-amino-N-[2-(trifluoromethoxy)phenyl]butanamide, a compound with potential therapeutic applications, has garnered attention due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound can be denoted as C11H14F3N3O. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. It is hypothesized to modulate the activity of gamma-aminobutyric acid (GABA) transporters, similar to other compounds in its class.
Key Mechanisms:
- GABA Transport Modulation : Research indicates that compounds with similar structures can inhibit GABA uptake, which is crucial for managing conditions like neuropathic pain .
- Cytokine Inhibition : Preliminary studies suggest potential anti-inflammatory effects through the inhibition of interleukin (IL)-1β and IL-6 mRNA expression in vitro .
In Vitro Studies
A series of studies have evaluated the biological activity of derivatives related to this compound:
| Compound | Target | Activity (pIC50) | Notes |
|---|---|---|---|
| Compound 50a | mGAT4 | 5.36 | Effective in reducing GABA uptake |
| Compound 5f | IL-1β | Not specified | Significant inhibition in LPS-induced models |
| Compound 4d | IL-6 | Not specified | Demonstrated anti-inflammatory activity |
In Vivo Studies
In vivo assessments have shown that certain derivatives exhibit antinociceptive properties in rodent models of neuropathic pain. For instance, compounds like 50a and 56a demonstrated significant pain relief without causing motor deficits .
Case Studies
- Neuropathic Pain Models : In a study involving chemotherapy-induced neuropathic pain, compounds derived from similar structures showed promising antinociceptive effects without inducing significant side effects .
- Inflammatory Response : Another study highlighted the role of related compounds in modulating inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-treated mice. This suggests a potential application in inflammatory diseases .
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-amino-N-[2-(trifluoromethoxy)phenyl]butanamide?
Methodological Answer: Synthesis optimization involves:
- Precursor Selection : Use 2-(trifluoromethoxy)aniline as the starting aromatic amine. The trifluoromethoxy group’s electron-withdrawing nature requires careful control of reaction conditions to avoid dehalogenation .
- Coupling Agents : Employ carbodiimide-based agents (e.g., EDC/HOBt) for amide bond formation between the butanamide backbone and the aromatic amine. Monitor reaction progress via TLC or LC-MS to ensure completion .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates. For purification, use column chromatography with gradients of ethyl acetate/hexane (yields typically 60-75%) .
Q. How does the trifluoromethoxy group influence the compound’s physicochemical properties?
Methodological Answer: The 2-(trifluoromethoxy)phenyl group:
- Enhances Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability (measured via PAMPA assays) .
- Confers Metabolic Stability : The CF₃O group resists oxidative degradation in microsomal stability assays (e.g., t½ > 120 min in human liver microsomes) .
- Alters Crystallinity : Differential scanning calorimetry (DSC) shows a melting point of 145–150°C, lower than 4-substituted analogs due to reduced symmetry .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the biological activity of this compound across assays?
Methodological Answer: Contradictions may arise from:
- Assay-Specific Artifacts : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability). For example, if IC₅₀ values differ in kinase assays, validate using SPR (surface plasmon resonance) to measure direct binding kinetics .
- Off-Target Effects : Perform proteome-wide profiling (e.g., thermal shift assays or affinity pulldown-MS) to identify non-specific interactions .
- Compound Stability : Quantify degradation products via HPLC under assay conditions (e.g., pH 7.4 buffer at 37°C for 24h) to rule out false negatives .
Q. What strategies are effective for identifying the molecular targets of this compound in inflammatory pathways?
Methodological Answer:
- Target Fishing : Use computational docking against inflammatory targets (e.g., leukotriene A4 hydrolase, COX-2) prioritized by structural homology to known inhibitors . Follow up with in vitro enzymatic assays (e.g., LTA4 hydrolase inhibition measured via UV-Vis at 280 nm) .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens in THP-1 macrophages to identify genes whose loss abrogates the compound’s anti-inflammatory effects .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to purified targets (e.g., recombinant LTA4 hydrolase) with ΔH and ΔS values to infer binding mode .
Q. How can structural analogs of this compound be designed to improve selectivity for a target enzyme?
Methodological Answer:
- SAR Analysis : Synthesize analogs with modifications to:
- The Butanamide Chain : Replace the amino group with methyl or acetyl groups to assess steric effects on enzyme binding (test via X-ray co-crystallography) .
- The Trifluoromethoxy Position : Compare 2- vs. 4-substituted phenyl derivatives using molecular dynamics simulations to predict steric clashes in the active site .
- Enzymatic Profiling : Screen analogs against panels of related enzymes (e.g., 50+ kinases or hydrolases) to quantify selectivity indices (SI = IC₅₀ off-target / IC₅₀ on-target) .
Key Challenges and Recommendations
- Challenge : Low aqueous solubility (≤50 µM in PBS).
Solution : Formulate with cyclodextrin derivatives (e.g., HP-β-CD) to enhance bioavailability for in vivo studies . - Challenge : Off-target kinase inhibition (e.g., JAK2 at 10 µM).
Solution : Introduce bulky substituents on the butanamide chain to reduce kinase binding pocket accessibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
